molecular formula C20H33N3O8 B6351122 N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester CAS No. 65581-52-4

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester

Cat. No. B6351122
CAS RN: 65581-52-4
M. Wt: 443.5 g/mol
InChI Key: IQVLXQGNLCPZCL-CYBMUJFWSA-N
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Description

“N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester” is a chemical compound that is widely used in scientific research. It is also known as “Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester” and has the molecular formula C20H33N3O8 . The compound is white to off-white in appearance .


Synthesis Analysis

N-Hydroxysuccinimide esters (NHS-esters) like this compound are important tools in various areas of chemistry including peptide synthesis, bioconjugate chemistry, functionalized materials, and polymers . The usual strategy employed to prepare these active esters generally relies on the coupling reaction with a carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent .


Molecular Structure Analysis

The molecular weight of “this compound” is 443.5 g/mol . The InChI string representation of its structure is InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1 .


Chemical Reactions Analysis

The compound is used in peptide synthesis and bioconjugate chemistry . It is known to react with primary amines under physiological or slightly basic conditions .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It has a molecular weight of 443.5 g/mol . The compound is slightly soluble in water .

Mechanism of Action

Target of Action

N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester, also known as MFCD28004455, is a synthetic peptide that has been used as an antigen for the detection of antibodies against lysine . It primarily targets the immune system, specifically the antibodies that recognize and bind to lysine residues.

Mode of Action

The compound acts as an antigen, a substance that triggers an immune response. When introduced into the body, it binds to antibodies specific to lysine. This binding event triggers a series of immune responses, including the production of more antibodies, which can be used to detect the presence of antibodies against lysine .

Biochemical Pathways

The interaction of this compound with antibodies initiates the immune response, activating various biochemical pathways. These include the complement system, a part of the immune system that enhances the ability of antibodies to clear pathogens, and the production of cytokines, which are signaling molecules that mediate and regulate immunity .

Pharmacokinetics

Its bioavailability would depend on the route of administration and the presence of any delivery systems or adjuvants .

Result of Action

The primary result of the action of this compound is the production of an immune response against lysine. This can be used in research and diagnostic applications to detect the presence of antibodies against lysine .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to bind to antibodies. Additionally, the presence of other substances, such as adjuvants, can enhance the immune response triggered by the compound .

Future Directions

The compound is widely used in scientific research, particularly in the field of peptide synthesis . Its use in the synthesis of bioconjugates suggests potential applications in the development of new drugs and therapies .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVLXQGNLCPZCL-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65581-52-4
Record name Carbamic acid,[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1,5-pentanediyl]bis-,bis(1,1-dimethylethyl) ester, (R)-
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